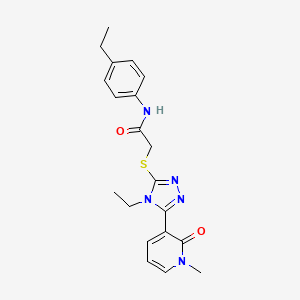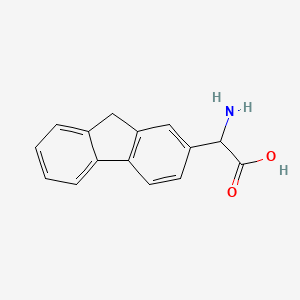![molecular formula C21H15N3O7S B2780199 (Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-27-4](/img/no-structure.png)
(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate” is a chemical compound with the molecular formula C21H15N3O7S and a molecular weight of 453.43. It is part of the 2H/4H-chromene class of heterocyclic compounds, which are known for their versatile biological profiles .
Synthesis Analysis
The synthesis of chromene derivatives often involves a one-pot synthesis via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines . This synthesis is typically performed under catalyst-free conditions in an environmentally friendly medium .Molecular Structure Analysis
The molecular structure of this compound, like other chromenes, is characterized by a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name chromene is applied to both the 2H- and 4H-form of the molecule .Chemical Reactions Analysis
The synthesis of chromene derivatives often involves multicomponent reactions (MCRs), which are promising and powerful tools in organic, combinatorial, and medicinal chemistry . MCRs are known for their atom economy, high complexity and diversity of products, multiple bond formation efficiency, and environmental friendliness .科学的研究の応用
Synthesis Methodologies
One area of research involves the synthesis of thiazole and chromene derivatives, which are essential for pharmaceuticals and materials science. For instance, Reddy and Krupadanam (2010) developed an efficient one-pot synthesis method for ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates, highlighting the compound's relevance in synthesizing biologically active molecules (Reddy & Krupadanam, 2010). Similarly, Mohamed (2014) presented a synthesis approach for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the diversity of thiazole-based compounds (Mohamed, 2014).
Sensing Applications
The compound has also been explored for its potential in sensing applications. Wagh et al. (2015) designed a new chemosensor based on a benzothiazole unit, demonstrating its utility in detecting Cu2+ and Hg2+ ions in semi-aqueous media. This research underscores the compound's role in developing selective and sensitive environmental sensors (Wagh et al., 2015).
Structural Analyses and Material Properties
In the realm of materials science, the structural analysis of thiazole and chromene derivatives offers insights into their properties and applications. Li et al. (2015) described the crystal structure of a related compound, emphasizing the significance of structural determinations in understanding the material's properties and reactivity (Li et al., 2015). Furthermore, Megrouss et al. (2019) conducted a comprehensive study on thiazolidinone derivatives, including DFT quantum chemical methods, to elucidate their structural and physical properties, highlighting the importance of computational methods in characterizing these compounds (Megrouss et al., 2019).
作用機序
将来の方向性
The future directions in the research of chromene derivatives involve the development of concise and efficient methods for the synthesis of these important molecules . The development of a simple and eco-friendly protocol for the construction of nitrogen-containing heterocyclic compound libraries of medical motifs is an attractive area of research in both academia and the pharmaceutical industry .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves the condensation of 4-oxo-4H-chromene-3-carboxylic acid with 2-aminobenzo[d]thiazole, followed by the reaction of the resulting imine with ethyl 2-bromoacetate and subsequent reduction of the nitro group.", "Starting Materials": [ "4-oxo-4H-chromene-3-carboxylic acid", "2-aminobenzo[d]thiazole", "ethyl 2-bromoacetate", "sodium borohydride", "acetic acid", "nitric acid", "sodium nitrite", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Nitration of 2-aminobenzo[d]thiazole with nitric acid and sodium nitrite in acetic acid to yield 6-nitro-2-aminobenzo[d]thiazole.", "Step 2: Condensation of 4-oxo-4H-chromene-3-carboxylic acid with 6-nitro-2-aminobenzo[d]thiazole in the presence of sodium hydroxide to form the imine.", "Step 3: Reaction of the imine with ethyl 2-bromoacetate in the presence of sodium hydride to yield (Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate.", "Step 4: Reduction of the nitro group using sodium borohydride in water to obtain the final product." ] } | |
CAS番号 |
865247-27-4 |
分子式 |
C21H15N3O7S |
分子量 |
453.43 |
IUPAC名 |
ethyl 2-[6-nitro-2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
InChI |
InChI=1S/C21H15N3O7S/c1-2-30-18(25)10-23-15-8-7-12(24(28)29)9-17(15)32-21(23)22-20(27)14-11-31-16-6-4-3-5-13(16)19(14)26/h3-9,11H,2,10H2,1H3 |
InChIキー |
LRUKMBLITDNQSB-DQRAZIAOSA-N |
SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=COC4=CC=CC=C4C3=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2780119.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2780120.png)
![N-(3,4-dimethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2780123.png)


![2-Chloro-N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2780128.png)
![3-{[1-(Pyridine-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2780129.png)

![9-methoxy-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2780132.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2780134.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole](/img/structure/B2780138.png)
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2780139.png)
